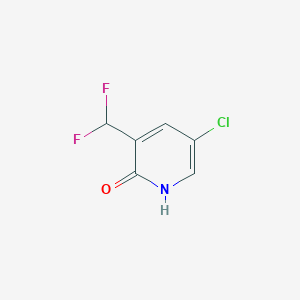
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a chloro-hydroxypropyl phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with phosphorus oxychloride, followed by the addition of ®-3-chloro-2-hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. Additionally, the chloro-hydroxypropyl moiety may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives with different substituents, such as:
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-hydroxypropyl)phosphonate
- Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxyethyl)phosphonate
Uniqueness
The uniqueness of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both isopropyl and methylcyclohexyl groups, along with the chloro-hydroxypropyl phosphonate moiety, makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
945652-59-5 |
|---|---|
Molecular Formula |
C23H44ClO4P |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(2R)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-chloropropan-2-ol |
InChI |
InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
InChI Key |
CZSXDAJJJBIUEH-QJMSMHCNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CCl)O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)








